molecular formula C17H18ClNO2 B14008805 N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide CAS No. 19177-54-9

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide

Cat. No.: B14008805
CAS No.: 19177-54-9
M. Wt: 303.8 g/mol
InChI Key: YCXDAMIQLTVUIR-UHFFFAOYSA-N
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Description

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide is an organic compound with a complex structure characterized by the presence of a chloro and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

19177-54-9

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C17H18ClNO2/c1-12(20)19-10-9-13-3-5-14(6-4-13)15-7-8-17(21-2)16(18)11-15/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

YCXDAMIQLTVUIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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